molecular formula C17H19N3O3 B2982437 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1226459-54-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2982437
CAS No.: 1226459-54-6
M. Wt: 313.357
InChI Key: BCENXYHOKDGORQ-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is an organic compound that likely belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Cytotoxic Activity : Carboxamide derivatives, including those related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, have been synthesized and tested for cytotoxicity. They demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003).

  • Synthesis and Characterization : Novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized. These compounds, including related carboxamide derivatives, were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating potential anticancer properties (Hassan et al., 2014).

  • Novel Antitumor Agents : Efficient synthesis methods for novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents have been developed. These compounds showed significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer (Nassar et al., 2015).

Potential in Antidepressant and Antipsychotic Therapy

  • Anti-depressant Properties : Research on 3-ethoxyquinoxalin-2-carboxamides, structurally similar to carboxamide derivatives, demonstrated their potential as novel 5-HT3 receptor antagonists with antidepressant-like activity (Mahesh et al., 2011).

  • Antipsychotic Potential : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds with a framework similar to carboxamide derivatives, showed potential as novel antipsychotic agents. These compounds reduced spontaneous locomotion in mice and inhibited conditioned avoidance responding in rats and monkeys (Wise et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological target it interacts with. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-12(2)20(19-11)8-7-18-17(21)15-10-13-5-4-6-14(22-3)16(13)23-15/h4-6,9-10H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENXYHOKDGORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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